

## JNJ-47965567 in vitro characterization studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-47965567 |           |
| Cat. No.:            | B15586329    | Get Quote |

An In-Depth Technical Guide to the In Vitro Characterization of JNJ-47965567

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the in vitro characterization of **JNJ-47965567**, a potent, selective, and centrally permeable P2X7 receptor antagonist.[1][2][3][4][5] The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of CNS disorders, making antagonists like **JNJ-47965567** valuable research tools.[1][6]

## **Quantitative Data Summary**

The in vitro pharmacological profile of **JNJ-47965567** has been extensively characterized through a variety of binding and functional assays across multiple species and cell systems.

### **Binding Affinity**

Radioligand binding assays were conducted to determine the affinity of **JNJ-47965567** for the P2X7 receptor. These experiments utilized membrane preparations from 1321N1 astrocytoma cells overexpressing either the human or rat P2X7 receptor, with [³H]-A-804598 as the radioligand.[1] **JNJ-47965567** demonstrated high affinity by displacing the radioligand in a concentration-dependent manner.[1]



| Species | Receptor            | Parameter | Value (pKi ±<br>SEM) | Reference |
|---------|---------------------|-----------|----------------------|-----------|
| Human   | Recombinant<br>P2X7 | Affinity  | 7.9 ± 0.07           | [1][2][3] |
| Rat     | Recombinant<br>P2X7 | Affinity  | 8.7 ± 0.07           | [1][3]    |

## **Functional Potency**

The functional antagonist activity of **JNJ-47965567** was assessed by its ability to inhibit agonist-induced cellular responses. The primary assays measured changes in intracellular calcium concentration and the release of the pro-inflammatory cytokine Interleukin- $1\beta$  (IL- $1\beta$ ).

Table 2: Inhibition of Agonist-Induced Calcium Flux in Recombinant Cells[1]

| Species | Receptor            | Agonist        | Parameter | Value (pIC₅₀ ±<br>SEM) |
|---------|---------------------|----------------|-----------|------------------------|
| Human   | Recombinant<br>P2X7 | Bz-ATP         | Potency   | 8.3 ± 0.08             |
| Macaque | Recombinant<br>P2X7 | Bz-ATP Potency |           | 8.6 ± 0.1              |
| Dog     | Recombinant<br>P2X7 | Bz-ATP         | Potency   | 8.5 ± 0.2              |
| Rat     | Recombinant<br>P2X7 | Bz-ATP         | Potency   | 7.2 ± 0.08             |
| Mouse   | Recombinant<br>P2X7 | Bz-ATP         | Potency   | 7.5 ± 0.1              |

Table 3: Inhibition of Agonist-Induced Responses in Native Systems



| System                          | Species | Response<br>Measured | Parameter | Value (pIC₅₀<br>± SEM) | Reference |
|---------------------------------|---------|----------------------|-----------|------------------------|-----------|
| Human<br>Whole Blood            | Human   | IL-1β<br>Release     | Potency   | 6.7 ± 0.07             | [1][2][3] |
| Human<br>Monocytes              | Human   | IL-1β<br>Release     | Potency   | 7.5 ± 0.07             | [1][2][3] |
| Rat Microglia                   | Rat     | IL-1β<br>Release     | Potency   | 7.1 ± 0.1              | [1][2][3] |
| Rat<br>Astrocytes               | Rat     | Calcium Flux         | Potency   | 7.5 ± 0.4              | [1]       |
| Murine<br>Macrophages<br>(J774) | Mouse   | Ethidium+<br>Uptake  | IC50      | 54 ± 24 nM             | [7]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these findings. The core in vitro characterization of **JNJ-47965567** involved recombinant systems for initial screening and native cells to confirm pharmacology in a more physiologically relevant context.

## Radioligand Binding Assay (Competitive)

- Objective: To determine the binding affinity (pKi) of JNJ-47965567 at the human and rat P2X7 receptors.
- Cell System: Membrane preparations from 1321N1 astrocytoma cells stably overexpressing the respective P2X7 receptor isoform.[1]
- Radioligand: [3H]-A-804598, a known P2X7 antagonist.[1]
- Procedure:
  - Membrane preparations were incubated with a fixed concentration of [3H]-A-804598.



- Increasing concentrations of the unlabeled competitor (JNJ-47965567) were added to the incubation mixture.
- The mixture was incubated to allow for binding equilibrium to be reached.
- Bound and free radioligand were separated via filtration.
- The amount of bound radioactivity was quantified using liquid scintillation counting.
- Data were analyzed to calculate the IC<sub>50</sub> value, which was then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

### **Functional Assay: Bz-ATP-Induced Calcium Flux**

- Objective: To measure the functional potency (pIC₅₀) of JNJ-47965567 in blocking P2X7 channel activation.
- Cell System: 1321N1 astrocytoma cells overexpressing P2X7 receptors from various species (human, rat, mouse, dog, macaque).[1]
- Procedure:
  - Cells were plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  - Cells were pre-incubated with varying concentrations of JNJ-47965567 or vehicle control.
  - The P2X7 receptor agonist, Bz-ATP, was added to stimulate channel opening and subsequent calcium influx.[1]
  - Changes in intracellular calcium concentration were monitored in real-time by measuring fluorescence intensity.
  - The concentration-response curves were used to determine the IC₅₀ values for JNJ-47965567's inhibition of the Bz-ATP response.



## Functional Assay: LPS-Primed, Bz-ATP-Induced IL-1β Release

- Objective: To confirm the antagonist activity of JNJ-47965567 in native immune cells by measuring the blockade of a key downstream inflammatory signal.
- Cell Systems: Human whole blood, freshly isolated human monocytes, and primary rat microglia.[1]
- Procedure:
  - Priming Step: Cells were first primed with Lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and components of the NLRP3 inflammasome.[1]
  - Antagonist Incubation: The primed cells were then incubated with various concentrations of JNJ-47965567.
  - Activation Step: Bz-ATP was added to activate the P2X7 receptor, leading to NLRP3 inflammasome assembly, caspase-1 activation, and the cleavage and release of mature IL-1β.[6]
  - Quantification: The concentration of IL-1 $\beta$  in the cell supernatant was measured using a specific immunoassay (e.g., ELISA).
  - The potency of JNJ-47965567 was determined by its ability to reduce IL-1β release in a concentration-dependent manner.[1]

## **Visualizations: Pathways and Workflows**

To better illustrate the mechanisms and processes involved, the following diagrams have been generated.





Click to download full resolution via product page



Caption: P2X7 receptor signaling pathway leading to IL-1 $\beta$  release and its inhibition by **JNJ-47965567**.



#### Click to download full resolution via product page

Caption: Experimental workflow for the in vitro characterization of a P2X7 antagonist like **JNJ-47965567**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. The P2X7 receptor antagonist JNJ-47965567 administered thrice weekly from disease onset does not alter progression of amyotrophic lateral sclerosis in SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-47965567 in vitro characterization studies].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586329#jnj-47965567-in-vitro-characterization-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com